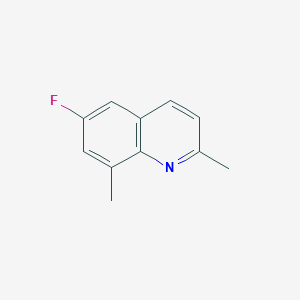

6-Fluoro-2,8-dimethylquinoline

Beschreibung

Historical Context and Significance of Quinoline (B57606) Derivatives in Chemical and Biological Research

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, was first isolated from coal tar in 1834. bldpharm.com Its history is deeply intertwined with the development of medicinal chemistry. The most iconic early example is quinine, an alkaloid from the bark of the Cinchona tree, which became the first effective treatment for malaria. scienceijsar.com This discovery spurred the synthesis of numerous quinoline-based antimalarial drugs, such as chloroquine (B1663885) and primaquine. scienceijsar.comrsc.org Beyond their antimalarial properties, quinoline derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral effects. researchgate.netnih.govbohrium.com The versatility of the quinoline scaffold allows for functionalization at various positions, enabling chemists to fine-tune its pharmacological profile. bohrium.comsmolecule.com This has cemented the quinoline motif as an indisputably important pharmacophore in drug discovery. scienceijsar.comrsc.org

Overview of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine into organic molecules, particularly heterocycles, is a widely used strategy in modern medicinal chemistry. nih.govdoi.org Although fluorine is the most electronegative element, its small size means it often acts as a "super-hydrogen," causing minimal steric hindrance. doi.org The introduction of a carbon-fluorine bond, which is rare in nature, can profoundly alter a molecule's physicochemical properties. doi.orgacs.org Key effects include increased metabolic stability by blocking sites susceptible to oxidative metabolism, enhanced lipophilicity which can improve membrane permeability and bioavailability, and modulation of the pKa of nearby functional groups. nih.govresearchgate.netrsc.org It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom, a testament to its impact. nih.gov In heterocyclic systems, fluorine's strong electron-withdrawing nature can also influence the electronic properties of the ring, affecting its reactivity and interactions with biological targets. rsc.org

Structural Significance of the Quinoline Scaffold in Medicinal Chemistry Research

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. researchgate.netnih.gov Its rigid, planar, and aromatic nature provides a defined three-dimensional arrangement for substituents, facilitating specific interactions with proteins and nucleic acids. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many enzyme active sites. bohrium.com The fused ring system offers a large surface area for π-stacking interactions, another key factor in molecular recognition. Furthermore, the quinoline nucleus is synthetically versatile, with well-established methods for its construction and subsequent modification, allowing for the creation of large libraries of diverse compounds for screening. smolecule.comresearchgate.net This combination of intrinsic binding capabilities and synthetic tractability has led to the development of numerous quinoline-based drugs for a wide array of diseases. researchgate.netnih.govresearchgate.net

Research Landscape of Fluorinated Dimethylquinolines

The research landscape of fluorinated dimethylquinolines sits (B43327) at the intersection of the aforementioned fields, aiming to combine the established biological relevance of the quinoline scaffold with the property-enhancing effects of fluorine and methyl group substitution. Research has shown that the specific placement of fluoro and methyl groups can lead to compounds with significant biological activities. For instance, derivatives of 7-chloro-6-fluoro-2,4-dimethylquinoline have been synthesized and subsequently functionalized to create novel antibacterial agents. scienceijsar.com Similarly, research into 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline derivatives has identified compounds with potent antifungal activity against agricultural pathogens like Pyricularia oryzae. arabjchem.org

Studies on the anticancer properties of dimethylquinoline derivatives have also been fruitful. Novel compounds derived from 2,8-dimethylquinoline (B75129) have shown promising cytotoxicity against various cancer cell lines. researchgate.netbohrium.com The introduction of a fluorine atom is a logical next step in optimizing these leads, potentially enhancing their efficacy and pharmacokinetic profiles. The synthesis of various isomers, such as 6-fluoro-2,7-dimethylquinoline (B11915950) and 2,8-dimethylquinoline, is actively pursued to explore the structure-activity relationships (SAR) that govern their biological effects. smolecule.comresearchgate.net This ongoing research highlights the continued interest in this specific substitution pattern on the quinoline core for discovering new therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-7-5-10(12)6-9-4-3-8(2)13-11(7)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUUZDNSVUCWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Structural Variants of 6 Fluoro 2,8 Dimethylquinoline

IUPAC and Common Nomenclatures of Fluoro-Dimethylquinolines

The naming convention for fluoro-dimethylquinolines involves specifying the location of the fluorine atom and the two methyl groups on the quinoline (B57606) ring. For the primary compound of interest, the IUPAC name is 6-Fluoro-2,8-dimethylquinoline . This name explicitly indicates a fluorine atom at position 6 and methyl groups at positions 2 and 8 of the quinoline structure. While common names can exist for simpler or historically significant compounds, complex substituted quinolines are typically referred to by their systematic IUPAC names to avoid ambiguity.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FN |

| Molecular Weight | 175.2 g/mol cymitquimica.com |

| IUPAC Name | this compound cymitquimica.com |

Regioisomeric and Skeletal Variants of Fluoro-Dimethylquinolines

The arrangement of fluorine and methyl groups on the quinoline scaffold gives rise to numerous regioisomers, each with distinct chemical characteristics and potential applications. Research into these variants often focuses on their synthesis and the biological activities they may exhibit.

Derivatives of 6-fluoro-2,3-dimethylquinoline have been synthesized and investigated for their potential as fungicides. For instance, a series of 2,3-dimethyl-4-(1-acyloxy)alkoxy-6-tert-butyl-8-fluoroquinolines were created and showed notable activity against Sphaerotheca fuliginea. researchgate.net

The synthesis of 7-chloro-6-fluoro-2,4-dimethylquinoline has been achieved with high efficiency using acidic alumina (B75360) under microwave irradiation. This method significantly reduces reaction times and improves yields compared to conventional heating. smolecule.com

A series of novel fluorinated quinoline analogs based on the 8-fluoro-2,3-dimethylquinoline structure have been synthesized and characterized. researchgate.net One such derivative, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, was structurally confirmed using X-ray single-crystal diffraction. researchgate.net These compounds have demonstrated promising antifungal activity against various pathogens. researchgate.net

The broader family of substituted quinolines includes a variety of other structurally related compounds that are subjects of scientific inquiry.

4-bromo-2-fluoro-6,8-dimethylquinoline : While specific research on this exact compound is limited, the synthesis of related bromo-fluoroquinolines has been explored. For example, a patented method involves the reaction of a substituted aniline (B41778) to produce these types of structures.

6-fluoro-2-methylquinoline : This compound and its derivatives, such as 6-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester, are available as chemical reagents and serve as building blocks in organic synthesis. sigmaaldrich.com

6-Bromo-7-fluoro-N4,8-dimethylquinoline-3,4-diamine : This compound is utilized as a building block in the synthesis of more complex heterocyclic structures and has been investigated for potential biological activities.

6-Fluoro-2,7-dimethylquinoline (B11915950) : This isomer has been a subject of interest in medicinal chemistry. smolecule.com Synthesis methods like the Doebner-Miller reaction and microwave-assisted techniques have been employed for its preparation. smolecule.com Research indicates that its derivatives possess antibacterial and antifungal properties. smolecule.com

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-Fluoro-2,3-dimethylquinoline |

| 2,3-dimethyl-4-(1-acyloxy)alkoxy-6-tert-butyl-8-fluoroquinolines |

| 6-Fluoro-2,4-dimethylquinoline |

| 7-chloro-6-fluoro-2,4-dimethylquinoline |

| 8-Fluoro-2,3-dimethylquinoline |

| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |

| 4-bromo-2-fluoro-6,8-dimethylquinoline |

| 6-fluoro-2-methylquinoline |

| 6-fluoro-2-methylquinoline-3-carboxylic acid ethyl ester |

| 6-Bromo-7-fluoro-N4,8-dimethylquinoline-3,4-diamine |

Synthetic Methodologies for 6 Fluoro 2,8 Dimethylquinoline and Analogues

Classical and Contemporary Approaches to Quinoline (B57606) Core Synthesis

The fundamental architecture of the quinoline ring is typically constructed by forming the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative, most commonly an aniline (B41778). Several classical methods remain pivotal in contemporary organic synthesis. jptcp.com

The Friedländer synthesis is a straightforward and efficient method for producing polysubstituted quinolines. researchgate.net The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group. researchgate.netscispace.com This process can be catalyzed by acids or bases, and in some cases, proceeds simply by heating the reactants. scispace.comresearchgate.net

The general mechanism begins with an initial aldol-type condensation to form a β-hydroxycarbonyl compound or a base-catalyzed condensation to form a Schiff base, followed by an intramolecular cyclization and dehydration (cyclodehydration) to yield the aromatic quinoline ring. researchgate.netrsc.org The versatility of this method has been enhanced by a wide array of catalysts, including traditional Brönsted and Lewis acids, as well as modern systems like ionic liquids, metal-organic frameworks, and various nanocatalysts, which can improve efficiency and selectivity. researchgate.netnih.gov A primary limitation of the traditional Friedländer synthesis can be the limited availability or instability of the required 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) precursors. researchgate.netrsc.org

The Conrad-Limpach synthesis is a key method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). wikipedia.orgscribd.com The reaction involves the condensation of an aniline with a β-ketoester. jptcp.comwikipedia.org The synthesis is typically a two-step process. The first step, often performed at lower temperatures, is the formation of a β-aminoacrylate (an enamine) via nucleophilic attack of the aniline nitrogen on the keto group. wikipedia.org

The second, rate-determining step requires high temperatures (around 250 °C) to induce a thermal cyclization (annulation) of the intermediate, which breaks the aromaticity of the aniline ring temporarily, followed by the elimination of an alcohol to form the quinolone ring system. wikipedia.orgsynarchive.comnih.gov The reaction product is frequently represented as the 4-hydroxyquinoline (B1666331) (enol form), though it is believed the 4-quinolone (keto form) is the predominant tautomer. wikipedia.org The harsh thermal conditions have led to investigations into alternative high-boiling solvents to improve yields and process friendliness. nih.gov

The Skraup synthesis is one of the oldest and most well-known methods for producing quinoline itself. wikipedia.org In its classic form, it involves heating a mixture of aniline, glycerol (B35011), a dehydrating agent (typically concentrated sulfuric acid), and an oxidizing agent. wikipedia.orgiipseries.org Nitrobenzene is commonly used as the oxidizing agent and can also serve as the solvent. wikipedia.org The reaction is notoriously exothermic and can be violent, often requiring the addition of a moderator like ferrous sulfate (B86663) to control its rate. wikipedia.orgvedantu.com

The mechanism is understood to proceed via the sulfuric acid-catalyzed dehydration of glycerol to form acrolein as a key intermediate. iipseries.orgvedantu.comwordpress.com The aniline then undergoes a Michael-type conjugate addition to the acrolein. slideshare.net This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to form 1,2-dihydroquinoline. vedantu.com The final step is the oxidation of the dihydroquinoline intermediate by the oxidizing agent to furnish the aromatic quinoline product. vedantu.comslideshare.net A related method, the Doebner-von Miller reaction, is a variation that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. mdpi.com

Table 1: Comparison of Classical Quinoline Synthesis Methods

| Synthesis Method | Starting Materials | Key Intermediate(s) | Product Type | Typical Conditions |

|---|---|---|---|---|

| Friedländer Condensation | o-Aminoaryl aldehyde/ketone + Carbonyl with α-methylene group | Schiff base / β-Hydroxyketone | Polysubstituted Quinolines | Acid or base catalysis, heat researchgate.netresearchgate.net |

| Conrad-Limpach Reaction | Aniline + β-Ketoester | Schiff base / Enamine | 4-Hydroxyquinolines (4-Quinolones) | High temperature (~250 °C) thermal cyclization wikipedia.orgsynarchive.com |

| Skraup Synthesis | Aniline + Glycerol + Acid + Oxidizing agent | Acrolein, 1,2-Dihydroquinoline | Quinolines (often unsubstituted) | Strong acid (H₂SO₄), heat, oxidizing agent (e.g., nitrobenzene) wikipedia.orgvedantu.com |

Targeted Synthesis of 6-Fluoro-2,8-dimethylquinoline and Related Regioisomers

The synthesis of specifically substituted quinolines, such as those containing fluorine atoms, often requires modification of classical methods or the use of bespoke starting materials.

Research into new agrochemical agents has led to the targeted synthesis of various functionalized quinoline structures. A notable example is the design and synthesis of a series of novel 6-(tert-butyl)-8-fluoro-2,3-dimethylquinoline carbonate derivatives, which were investigated for their antifungal properties against Pyricularia oryzae (rice blast). hep.com.cnresearchgate.net One particularly effective compound from this series was identified as benzyl (B1604629) (6-(tert-butyl)-8-fluoro-2,3-dimethylquinolin-4-yl) carbonate. researchgate.net While these compounds are analogues and not direct precursors to the title compound, their synthesis illustrates a modern application of quinoline chemistry in developing bioactive molecules.

The most common and effective strategy for synthesizing quinolines with fluorine atoms on the benzene ring is to begin with an appropriately fluorinated aniline. researchgate.net Cyclization reactions are then employed to build the pyridine portion of the molecule.

The Skraup reaction, for instance, has been successfully applied to synthesize various polyfluorinated quinolines. By reacting 3,5-difluoroaniline (B1215098) or 3,4,5-trifluoroaniline (B67923) with glycerol and an oxidizing agent, high yields of 5,7-difluoroquinoline (B1304923) and 5,6,7-trifluoroquinoline (B2646559) can be achieved, respectively. researchgate.net Similarly, this approach can transform 2,3,4,5-tetrafluoro-substituted aniline into 5,6,7,8-tetrafluoroquinoline. researchgate.net

Other synthetic routes have also been developed. The cyclocondensation of 2-amino-5-fluorophenyl glyoxylic acid with benzoyl acetanilides has been used to produce 6-fluoro-2-phenyl-3-(arylamino)-oxo-quinoline-4-carboxylic acids. scirp.org Furthermore, microwave-assisted synthesis on an alumina (B75360) support has been shown to be a rapid and high-yield method for producing compounds like 7-chloro-6-fluoro-2,4-dimethylquinoline from 4-(3-chloro-4-fluoroaniline)-pent-3-en-2-one. smolecule.comnih.gov These examples demonstrate the utility of using substituted anilines as foundational blocks for accessing a diverse range of fluorinated quinoline analogues.

Table 2: Examples of Synthesized Fluorinated Quinoline Analogs

| Starting Aniline Derivative | Key Reagents/Method | Product | Reference |

|---|---|---|---|

| 3,5-Difluoroaniline | Glycerol, Oxidizing Agent (Skraup) | 5,7-Difluoroquinoline | researchgate.net |

| 3,4,5-Trifluoroaniline | Glycerol, Oxidizing Agent (Skraup) | 5,6,7-Trifluoroquinoline | researchgate.net |

| 2,3,4,5-Tetrafluoroaniline | Acrolein (Skraup) | 5,6,7,8-Tetrafluoroquinoline | researchgate.net |

| 4-(3-Chloro-4-fluoroaniline)-pent-3-en-2-one | Acidic Alumina, Microwaves | 7-Chloro-6-fluoro-2,4-dimethylquinoline | smolecule.comnih.gov |

| 2-Amino-5-fluorophenyl glyoxylic acid | Benzoyl acetanilide, DMF | 6-Fluoro-2-phenyl-3-(arylamino)-oxo-quinoline-4-carboxylic acid | scirp.org |

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers a variety of advanced strategies to improve the efficiency, selectivity, and environmental footprint of chemical transformations. These methods are particularly relevant for the synthesis of complex molecules like fluoroquinolines.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and increasing yields. researchgate.netbohrium.comsmolecule.comscienceijsar.com This technique can dramatically reduce reaction times from hours to minutes or even seconds compared to conventional heating methods. researchgate.netscienceijsar.com The efficiency of microwave irradiation stems from its ability to directly and rapidly heat the reaction mixture, leading to faster and often cleaner reactions. researchgate.netresearchgate.net

In the context of quinoline synthesis, microwave irradiation has been successfully employed in various reactions. For instance, the synthesis of 7-(5'-alkyl-1',3',4'-thiadiazol-2'-ylthio)-6-fluoro-2,4-dimethylquinolines was achieved in 5-7 minutes with yields of 90-95% under microwave irradiation, a significant improvement over the 4-6 hours and 70-78% yields obtained with conventional heating. scienceijsar.com Similarly, a patent describes the microwave-assisted synthesis of 6-fluoro-2-(1H)-quinolinone, achieving a 92% yield. google.com The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and reaction times. researchgate.netresearchgate.net

Metal-Catalyzed Functionalization (e.g., Iridium-Catalyzed C-H Borylation of Fluoroquinolines)

Iridium-catalyzed C-H borylation has become a pivotal method for the late-stage functionalization of heteroaromatic compounds, including quinolines. acs.orgnih.govucc.iersc.org This reaction allows for the direct introduction of a boryl group onto the quinoline scaffold, which can then be further transformed into a variety of other functional groups. acs.orgnih.gov The regioselectivity of the borylation is often influenced by both steric and electronic factors. rsc.org

Research has shown that the iridium-catalyzed C-H borylation of 6-fluoroquinolines can be achieved with high efficiency. acs.orgnih.gov A general procedure involves reacting the 6-fluoroquinoline (B108479) substrate with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as [Ir(OMe)COD]₂, and a ligand like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy), in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures (e.g., 80 °C). acs.org This method has been shown to selectively borylate the C7 position of the quinoline ring, avoiding other positions like C3. acs.org The resulting quinoline boronic esters are versatile intermediates for further chemical modifications. acs.orgnih.gov

Electrocatalytic Hydrogenation for Selective Reduction

Electrocatalytic hydrogenation presents a green and efficient alternative to traditional hydrogenation methods that often rely on high pressures of flammable H₂ gas. nih.gov This electrochemical approach uses water as a hydrogen source and can be performed under ambient conditions, enhancing safety and sustainability. nih.gov

A fluorine-modified cobalt catalyst has been developed for the electrocatalytic hydrogenation of quinolines to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield. nih.gov The fluorine on the catalyst surface is believed to enhance the adsorption of the quinoline substrate and promote the activation of water to generate active hydrogen species. nih.gov This method offers a promising pathway for the selective reduction of the heterocyclic ring of fluoroquinolines. Recent studies have also demonstrated the use of proton-exchange membrane (PEM) reactors for the electrochemical reduction of various nitrogen-containing aromatic compounds, including quinolines, under mild conditions. beilstein-journals.orgbeilstein-journals.org

Copper-Catalyzed Oxygen Atom Transfer for N-Oxide Deoxygenation

Quinolone N-oxides are important synthetic intermediates that allow for regioselective functionalization of the quinoline ring. After functionalization, the N-oxide group often needs to be removed. Copper-catalyzed oxygen atom transfer provides a mild and efficient method for the deoxygenation of N-oxides. ibs.re.krrsc.orgresearchgate.net

This process involves the use of a copper catalyst and a diazo compound, which acts as an oxygen atom acceptor. ibs.re.krrsc.org The reaction is highly chemoselective and tolerates a wide range of functional groups, making it suitable for complex molecules. ibs.re.krrsc.org The proposed mechanism involves the formation of a copper-carbenoid intermediate from the diazo compound, which then reacts with the N-oxide to facilitate the oxygen atom transfer. ibs.re.kr This deoxygenation strategy is valuable in multi-step syntheses involving quinoline N-oxides.

Visible Light-Induced Cascade Sulfonylation/Cyclization

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the construction of complex molecular architectures under mild reaction conditions. acs.orgmdpi.comnih.gov One such application is the visible-light-induced cascade sulfonylation/cyclization to produce functionalized quinolines.

One developed method involves a three-component cascade reaction of N-propargyl aromatic amines, cyclobutanone (B123998) oxime esters, and potassium metabisulfite (B1197395) (K₂S₂O₅) to synthesize cyanoalkylsulfonylated quinolines. acs.org This reaction proceeds under mild conditions, exhibits a broad substrate scope, and allows for the formation of a C-C bond and two C-S bonds in a single step. acs.org Another approach describes a visible-light-induced sulfonylation/cyclization to produce quinoline-2,4-diones under metal-free and photocatalyst-free conditions at room temperature, providing rapid access to a variety of substituted products. mdpi.comnih.gov These methods highlight the potential of visible-light-induced reactions for the efficient synthesis of complex quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for initial characterization, while advanced techniques offer deeper structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a related compound, 6-fluoro-2-methylquinoline, the aromatic protons appear as a multiplet in the range of 7.89-7.95 ppm, while other aromatic protons are observed as multiplets between 7.30 and 7.39 ppm. rsc.org The methyl group protons at the C-2 position typically appear as a singlet. rsc.org The chemical shifts in ¹H NMR are influenced by the electron density around the proton; nearby electronegative atoms like fluorine tend to shift signals to a higher frequency (downfield). ucl.ac.uklibretexts.org

For this compound, the expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the quinoline ring and the two methyl groups. The protons on the benzene ring portion will be affected by the fluorine at C-6, leading to characteristic splitting patterns and chemical shifts. The methyl groups at C-2 and C-8 would each appear as a singlet, though their chemical shifts might differ slightly due to their distinct positions on the quinoline core.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.2-7.4 | d |

| H-4 | 7.9-8.1 | d |

| H-5 | 7.5-7.7 | dd |

| H-7 | 7.3-7.5 | d |

| 2-CH₃ | 2.5-2.7 | s |

| 8-CH₃ | 2.6-2.8 | s |

Note: Predicted values are based on typical ranges for similar quinoline structures. Actual experimental values may vary. 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of 6-fluoro-2-methylquinoline, the carbon attached to the fluorine (C-6) shows a characteristic large coupling constant (JF-C) of approximately 245.1 Hz, appearing at a chemical shift of around 159.96 ppm. rsc.org Other aromatic carbons appear in the typical downfield region for quinolines. rsc.orgrsc.org The methyl carbon at C-2 in a related compound, 2,6-dimethylquinoline, is observed around 25.2 ppm. rsc.org

For this compound, the ¹³C NMR spectrum is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The C-6 carbon will exhibit a large C-F coupling constant, a key diagnostic feature. The carbons of the two methyl groups will appear in the upfield region of the spectrum. The chemical shifts of the other quinoline carbons will be influenced by the substituents and their positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~135 |

| C-4a | ~127 |

| C-5 | ~120 (d, JC-F) |

| C-6 | ~160 (d, JC-F) |

| C-7 | ~110 (d, JC-F) |

| C-8 | ~146 |

| C-8a | ~145 |

| 2-CH₃ | ~25 |

| 8-CH₃ | ~18-20 |

Note: Predicted values are based on typical ranges for similar quinoline structures and known substituent effects. 'd' indicates a doublet due to C-F coupling.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule. This would be crucial for assigning the protons on the quinoline ring system. kiku.dkresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of the carbon signal for each protonated carbon. preprints.orgkiku.dkresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, which can help in confirming the substitution pattern and stereochemistry. ipb.pt

By combining the information from these advanced NMR experiments, a complete and detailed structural assignment of this compound can be achieved. preprints.orgkiku.dk

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. For this compound, MS would confirm the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass, which can be used to determine the elemental formula of the molecule. acs.orgbiorxiv.orgnih.govresearchgate.net For a related compound, 7-bromo-4-chloro-6-fluoro-2-methylquinoline, the HRMS (ESI-TOF) calculated value for [M+H]⁺ was 273.9429, with a found value of 273.9424, confirming the molecular formula C₁₀H₇BrClFN. acs.org Similarly, HRMS would be used to confirm the elemental composition of this compound (C₁₁H₁₀FN).

Table 3: HRMS Data for a Related Fluoroquinoline

| Compound | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 7-Bromo-4-chloro-6-fluoro-2-methylquinoline | C₁₀H₇BrClFN | 273.9429 | 273.9424 | acs.org |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. researchgate.net The resulting spectrum provides a "fingerprint" of the molecule and identifies the functional groups present.

For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-F stretching vibration. In a related compound, 7-bromo-4-chloro-6-fluoro-2-methylquinoline, characteristic IR peaks were observed at 1612, 1588, 1016, 845, and 707 cm⁻¹. acs.org The IR spectrum of another similar compound, 6-fluoroquinoline, showed a strong absorption at 1603 cm⁻¹ (d, J = 247.5 Hz), which is characteristic of the quinoline ring system. rsc.org The C-F bond typically exhibits a strong absorption in the 1000-1400 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for Fluoroquinolines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000-3100 | nih.gov |

| Aliphatic C-H Stretch | 2850-3000 | nih.gov |

| C=C and C=N Stretch | 1500-1650 | rsc.orgacs.org |

| C-F Stretch | 1000-1400 | nih.gov |

| C-H Bending (out-of-plane) | 700-900 | acs.org |

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov By diffracting X-rays off a single crystal of the substance, a detailed electron density map can be generated, from which the precise positions of all atoms in the crystal lattice can be determined. nih.gov This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions. rsc.orgresearchgate.net

For this compound, obtaining a suitable single crystal would allow for its complete structural elucidation via X-ray diffraction. This analysis would confirm the planarity of the quinoline ring system, the precise locations of the fluoro and dimethyl substituents, and how the molecules pack together in the solid state. The structure of a related compound, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate, was successfully determined by single-crystal X-ray diffraction, confirming its molecular geometry. researchgate.netresearchgate.net Similarly, the regioselectivity of borylation on chloro- and bromo-substituted 2-methylquinolines was confirmed by single-crystal X-ray diffraction analysis of the products. kiku.dk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For quinoline and its derivatives, the UV-Vis absorption spectra are characterized by multiple absorption bands in the UV region, which arise from π → π* and n → π* electronic transitions within the aromatic quinoline ring system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the quinoline core, as well as the solvent used for analysis. researchgate.netresearchgate.netijcce.ac.ir

The absorption spectra of quinoline derivatives typically display several bands. researchgate.net The electronic properties of the ground and lowest excited states are influenced by the different substituents on the heterocyclic core. researchgate.net In general, quinoline derivatives show absorbance in the range of 280 to 510 nm. researchgate.net

The solvent environment can also play a significant role in the UV-Vis spectra of quinoline compounds. researchgate.netijcce.ac.ir Changes in solvent polarity can lead to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. ijcce.ac.ir For instance, in a study of various quinoline derivatives, the UV spectra did not show significant differences as a function of the solvent, with some exceptions where a red-shift was observed in chloroform. researchgate.net For some fluoroquinolones, an increase in solvent polarity can cause a blue shift in the n → π* absorption. semanticscholar.org This is because polar solvents can stabilize the n state, for example, through hydrogen bonding. semanticscholar.org

Conclusion

6-Fluoro-2,8-dimethylquinoline is a heterocyclic compound that embodies the strategic combination of a privileged medicinal scaffold with the unique properties imparted by fluorine and methyl substitution. While direct research on this specific molecule is not extensive, a detailed analysis of related structures provides a clear picture of its chemical nature and potential. Its synthesis is accessible through established methods like the Doebner-von Miller reaction. Its chemical profile suggests a versatile platform for further functionalization. Based on the known biological activities of its analogues, this compound stands as a promising, yet underexplored, scaffold for the development of new agents in medicinal chemistry, particularly in the areas of oncology and infectious diseases. Furthermore, its electronic properties merit investigation within the context of materials science. As a readily accessible chemical intermediate, it holds significant potential to serve as a starting point for the discovery of novel and complex molecular architectures.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 6-Fluoro-2,8-dimethylquinoline, DFT calculations are employed to determine its most stable three-dimensional conformation and to analyze its electronic characteristics. These calculations are foundational for understanding the molecule's intrinsic properties and predicting its behavior. nih.govnih.gov

Geometrical optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles to establish its most stable 3D structure. Methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) are commonly used for such optimizations. researchgate.netdergipark.org.tr

Once the geometry is optimized, electronic structure analysis can be performed. This includes mapping the electron density to understand how charge is distributed across the molecule. The Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from these calculations; it visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netnih.gov This information is crucial for predicting how the molecule might interact with other molecules, including biological receptors.

Table 1: Example Optimized Geometrical Parameters for this compound (Hypothetical DFT Data) This table presents hypothetical data representative of what would be obtained from DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-F | 1.35 Å |

| C-N (Pyridine Ring) | 1.38 Å | |

| C-C (Aromatic) | 1.40 Å | |

| C-C (Methyl) | 1.52 Å | |

| Bond Angles | C-N-C (Pyridine Ring) | 118.5° |

| C-C-F (Benzene Ring) | 119.2° | |

| H-C-H (Methyl Group) | 109.5° |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. researchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors This table illustrates the type of data generated from an FMO analysis of this compound.

| Parameter | Value (eV) | Description |

| E(HOMO) | -6.52 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.78 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.74 eV | Indicates chemical stability and reactivity |

| Chemical Hardness (η) | 2.37 eV | Measures resistance to change in electron distribution |

| Electronegativity (χ) | 4.15 eV | Measures the power to attract electrons |

DFT calculations are also used to predict the spectroscopic signatures of a molecule, which can be compared with experimental data to validate the computed structure. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the ¹H and ¹³C NMR chemical shifts. dergipark.org.trnih.gov A strong correlation between the calculated and experimentally recorded shifts confirms that the optimized geometry is a good representation of the molecule's actual structure in solution. nih.gov

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculated frequencies are often scaled to correct for systematic errors and can be used to assign the vibrational modes observed in experimental FT-IR spectra. nih.govdergipark.org.tr

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. researchgate.netresearchgate.net This helps in understanding the electronic properties and the nature of the orbitals involved in the electronic excitations.

Table 3: Hypothetical Comparison of Experimental and Calculated Spectroscopic Data This table shows an example comparison used to validate the computational model for this compound.

| Spectrum | Parameter | Calculated Value | Experimental Value |

| ¹³C NMR | C6-F Chemical Shift | 160.1 ppm | 159.8 ppm |

| ¹H NMR | C2-CH₃ Chemical Shift | 2.65 ppm | 2.62 ppm |

| UV-Vis | λmax (in Ethanol) | 285 nm | 288 nm |

| IR | C-F Stretch | 1245 cm⁻¹ | 1250 cm⁻¹ |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein). researchgate.net This method is crucial in drug discovery for understanding how a potential drug molecule might interact with its biological target at the atomic level. nih.gov

In a typical docking study, the 3D structure of the target protein is obtained, and a binding site (or "active pocket") is defined. The ligand is then placed in this site, and a scoring function is used to calculate its binding affinity, typically expressed in kcal/mol. Lower binding energy values indicate a more stable and favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. For instance, studies on similar 6-fluoroquinolines have used docking to understand their interactions with targets like P. falciparum translation elongation factor 2 (PfeEF2). nih.gov

Table 4: Example Molecular Docking Results with a Hypothetical Protein Target This table presents hypothetical docking data for this compound against a kinase target.

| Parameter | Result |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) |

| Binding Affinity | -9.2 kcal/mol |

| Interacting Residues | Met793, Leu718, Val726, Ala743 |

| Types of Interaction | Hydrogen bond with Met793; Hydrophobic interactions |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) studies involve systematically modifying a molecule's structure to observe how these changes affect its biological activity. researchgate.net This process helps identify the key chemical features (pharmacophores) responsible for the molecule's effects. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) take this a step further by creating a mathematical model that correlates the chemical structure of a series of compounds with their biological activity. wikipedia.orgspu.edu.synih.gov To build a QSAR model, various molecular descriptors (physicochemical, electronic, topological) are calculated for each compound. Statistical methods are then used to generate an equation that relates these descriptors to the observed activity. wikipedia.orgspu.edu.sy A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis. spu.edu.sy For example, a QSAR model for a series of 2,4-disubstituted 6-fluoroquinolines found that their antiplasmodial activity was dependent on descriptors related to the number of rings and specific topological and distance-based properties. nih.gov

Table 5: Example Descriptors Used in a QSAR Model for Quinolines This table lists descriptors that could be relevant in a QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Influence on Activity (Hypothetical) |

| Topological | n5Ring (Number of 5-membered rings) | Positive |

| Electronic | Dipole Moment | Negative |

| Physicochemical | LogP (Lipophilicity) | Parabolic (optimal value exists) |

| 3D-MoRSE | RDF75i (Radial Distribution Function) | Positive |

In Silico Modulation Studies (e.g., CYP-450 Inhibition Prediction)

In silico modulation studies predict how a compound might interact with metabolic enzymes, particularly the Cytochrome P450 (CYP450) family. CYP enzymes are crucial for metabolizing the majority of drugs, and their inhibition can lead to harmful drug-drug interactions. scilit.com Predicting potential CYP450 inhibition early in the drug discovery process is therefore essential. scilit.comnih.gov

Computational models, often built using machine learning algorithms, are trained on large datasets of known inhibitors and non-inhibitors for specific CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4). scilit.comnih.gov These models use molecular fingerprints and descriptors to predict whether a new compound, like this compound, is likely to be an inhibitor of these key enzymes. The output is typically a probability or a classification (inhibitor/non-inhibitor), which helps in assessing the compound's potential metabolic liabilities. nih.govresearchgate.net

Table 6: Hypothetical In Silico CYP450 Inhibition Prediction Profile This table shows a sample prediction output for this compound.

| CYP Isoform | Predicted Outcome | Confidence Score |

| CYP1A2 | Non-Inhibitor | 0.85 |

| CYP2C9 | Inhibitor | 0.72 |

| CYP2D6 | Non-Inhibitor | 0.91 |

| CYP3A4 | Inhibitor | 0.68 |

Analysis of Non-Covalent Interactions and Hirshfeld Surfaces

At present, detailed studies specifically analyzing the non-covalent interactions and Hirshfeld surfaces of this compound are not available in the published scientific literature. This type of analysis is crucial for understanding the crystal packing and the nature of intermolecular forces that govern the solid-state architecture of a compound.

For related quinoline (B57606) derivatives, Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of key non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts.

Table 1: Hypothetical Predominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Interaction Type | Contributing Atoms | Expected Significance |

| van der Waals | H···H | High |

| Weak Hydrogen Bonds | C–H···F, C–H···N | Moderate |

| π-π Stacking | Quinoline Ring | Moderate |

| Other Contacts | C···H, N···H | Moderate to Low |

Note: This table is predictive and not based on published experimental data for this compound.

Investigation of Nonlinear Optical (NLO) Properties

Similar to the analysis of non-covalent interactions, specific computational studies on the nonlinear optical (NLO) properties of this compound have not yet been reported. The investigation of NLO properties is a significant area of materials science, as molecules with high NLO responses are valuable for applications in optoelectronics and photonics.

Theoretical calculations, typically employing Density Functional Theory (DFT), are instrumental in predicting the NLO behavior of molecules. These calculations can determine key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are indicative of a molecule's NLO response. For a molecule to exhibit significant NLO properties, it often requires a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system, leading to a large change in dipole moment upon excitation.

Table 2: Theoretical Parameters for Assessing NLO Properties

| Parameter | Symbol | Significance |

| Dipole Moment | μ | Indicates the asymmetry of charge distribution. |

| Polarizability | α | Measures the ease of distortion of the electron cloud by an electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order NLO response. |

Note: The values for these parameters for this compound are not available in the current literature and would require specific computational investigation.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution on the Quinoline (B57606) Nucleus

The quinoline ring system exhibits a dual nature in its response to electrophilic aromatic substitution. The pyridine (B92270) ring is inherently electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making it highly resistant to electrophilic attack. researchgate.net Furthermore, electrophilic substitutions are typically conducted in strong acidic media, which leads to the protonation of the quinoline nitrogen. The resulting quinolinium cation is severely deactivated, rendering the entire heterocyclic system inert to electrophiles. researchgate.netnih.govacs.org

Consequently, electrophilic substitution on 6-fluoro-2,8-dimethylquinoline, if achievable, would preferentially occur on the more electron-rich carbocyclic (benzene) ring. The outcome is governed by the directing effects of the existing substituents:

Methyl Group (C-8): This is a weakly activating, ortho-, para-directing group. It directs towards the C-7 position.

Methyl Group (C-2): This group has a minimal electronic effect on the carbocyclic ring.

The combined influence of a deactivating fluorine atom at C-6 and a weakly activating methyl group at C-8 suggests that electrophilic substitution would be challenging. The C-7 position is electronically favored by the C-8 methyl group, while the C-5 position is favored by the C-6 fluoro group. This can lead to a lack of regioselectivity and the formation of product mixtures. researchgate.net

Nucleophilic Substitution Reactions and Halogen Displacement

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) is a more viable pathway for functionalizing electron-deficient heteroaromatic systems like quinoline. Such reactions typically occur at the C-2 and C-4 positions of the pyridine ring, provided a suitable leaving group is present. mdpi.comresearchgate.net

For this compound, the focus is on the potential displacement of the fluorine atom at the C-6 position. The carbon-fluorine bond is exceptionally strong, and fluoride (B91410) is a poor leaving group. In SNAr, fluorine displacement requires activation by potent electron-withdrawing groups positioned ortho or para to the halogen. mdpi.com In this molecule, the C-6 fluorine lacks such activation, making its direct nucleophilic displacement highly unfavorable under standard conditions. While displacement of halogens like chlorine or bromine from the activated C-2 or C-4 positions of a quinoline is a common synthetic tool, the displacement of a C-6 fluorine atom is significantly more difficult. mdpi.com The concept of halogen displacement based on elemental reactivity (e.g., chlorine displacing bromide from a salt) is not applicable to the substitution of a covalently bonded aryl fluoride. science-revision.co.uksavemyexams.com

Transformations Involving the Fluorine Atom

Given the difficulty of direct nucleophilic displacement, the fluorine atom in this compound primarily functions as a strategic electronic modifier and a directing group rather than a reactive handle itself. Its strong electron-withdrawing nature influences the reactivity of other positions on the ring.

A prominent example of this directing effect is observed in transition metal-catalyzed C–H functionalization. Research on substituted 6-fluoroquinolines has demonstrated that the fluorine atom can effectively guide iridium-catalyzed C–H borylation to the adjacent C-7 position with high regioselectivity. nih.govacs.org This reaction does not transform the fluorine atom itself but utilizes its electronic influence to enable selective functionalization at a neighboring site, providing a powerful tool for molecular diversification.

Reactions at the Methyl Substituents (C-2 and C-8 positions)

The two methyl groups in this compound offer versatile opportunities for derivatization through C(sp³)–H bond functionalization.

The C-8 methyl group is uniquely positioned for functionalization via directed C–H activation, where the quinoline nitrogen atom acts as an intramolecular directing group. This strategy has been extensively used to introduce various functional groups with high regioselectivity. researchgate.netsemanticscholar.org Transition metals like rhodium, ruthenium, and palladium are effective catalysts for these transformations. semanticscholar.org

The C-2 methyl group is also activated due to its position alpha to the ring nitrogen, rendering its protons acidic. This allows for classical condensation reactions with aldehydes and other electrophiles under basic conditions. Furthermore, both methyl groups can undergo radical halogenation, typically using N-Bromosuccinimide (NBS), to yield bromomethyl derivatives. researchgate.net These intermediates are highly valuable synthons that can be readily converted into a wide range of other functional groups via nucleophilic substitution.

| Reaction Type | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Alkylation | Rh(III) / Allyl Alcohols | C-8 Alkylated Quinoline | researchgate.net |

| Acetoxylation | Rh(III) / Acetic Acid | C-8 Acetoxymethyl Quinoline | semanticscholar.org |

| Monoarylation | Ru(II) / Arylboronic Acids | C-8 Arylmethyl Quinoline | semanticscholar.org |

| Biarylation | Pd(II) / Diaryliodonium Salts | C-8 Biarylmethyl Quinoline | semanticscholar.org |

Ring Functionalization and Diversification (e.g., Borylation at C7)

Modern synthetic methods allow for the direct functionalization of C–H bonds on the quinoline nucleus, bypassing the need for pre-functionalized substrates. For 6-fluoroquinoline (B108479) systems, iridium-catalyzed C–H borylation is a particularly powerful strategy for diversification. This reaction exhibits exceptional regioselectivity for the C-7 position, influenced by the directing effect of the C-6 fluorine atom. nih.govacs.org

The product of this reaction, a 7-(boropinacolate)quinoline derivative, is a versatile building block. The boronate ester can participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C-7 position. For instance, Suzuki-Miyaura coupling allows for the formation of C–C bonds with various aryl and heteroaryl halides. nih.govacs.org

Furthermore, the borylated intermediate can be converted to other functional groups. For example, treatment with copper(II) bromide transforms the boronate ester into a 7-bromoquinoline (B152726) derivative. This halide can then undergo further coupling reactions, such as Hartwig-Buchwald amination, to form C–N bonds. nih.govacs.org

| Initial Reaction | Reagents/Conditions | Intermediate | Subsequent Reaction | Final Product | Reference |

|---|---|---|---|---|---|

| C-7 Borylation | Ir catalyst, B₂pin₂ | 6-Fluoro-7-borylquinoline | Suzuki-Miyaura Coupling (with Ar-Br, Pd catalyst) | 6-Fluoro-7-arylquinoline | nih.govacs.org |

| Bromination (with CuBr₂) | 7-Bromo-6-fluoroquinoline | nih.govacs.org | |||

| (via 7-Bromo intermediate) Hartwig-Buchwald Amination (with R₂NH, Pd catalyst) | 6-Fluoro-7-aminoquinoline | nih.govacs.org |

Oxidation and Reduction Pathways (e.g., N-oxide formation and deoxygenation, quinoline ring hydrogenation)

N-Oxide Formation and Deoxygenation A powerful strategy for manipulating the reactivity of quinolines involves a two-step sequence of N-oxidation followed by deoxygenation. The nitrogen atom of the quinoline ring can be readily oxidized to the corresponding N-oxide using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. ias.ac.inthieme-connect.de

The resulting N-oxide exhibits altered reactivity:

It activates the C-2 and C-4 positions towards attack by nucleophiles.

It can act as an internal oxidant in transition metal-catalyzed reactions.

It enables unique C–H functionalization pathways, such as regioselective installation of groups at the C-8 position. mdpi.comresearchgate.net

After the desired functionalization has been achieved, the N-oxide group can be removed through a deoxygenation reaction to regenerate the parent quinoline architecture. rsc.org This transformation can be accomplished using classical reagents like trivalent phosphorus compounds or modern, milder methods, including metal-free protocols employing iodide and formic acid or visible-light-driven photocatalytic systems. rsc.orgacs.org In some cases, functionalization and deoxygenation can occur in a single step, as seen in deoxygenative C2-heteroarylation reactions. beilstein-journals.orgnih.gov

Quinoline Ring Hydrogenation The aromatic quinoline core can be reduced to afford partially or fully saturated derivatives. Catalytic hydrogenation using hydrogen gas in the presence of catalysts like platinum, palladium, or rhodium can yield 1,2,3,4-tetrahydroquinoline (B108954) or, under more forcing conditions, decahydroquinoline (B1201275) derivatives. The specific outcome and conditions depend heavily on the catalyst, solvent, and the electronic nature of other substituents on the ring.

Synthesis of Thioether Derivatives and Carbonate Derivatives

Thioether Derivatives The direct introduction of a thioether group onto the this compound nucleus via nucleophilic substitution is not straightforward due to the lack of a suitable leaving group. However, thioether derivatives can be synthesized by leveraging the ring functionalization strategies discussed previously. A plausible and efficient synthetic route would involve:

Regioselective iridium-catalyzed C–H borylation at the C-7 position to install a boronate ester. nih.govacs.org

Conversion of the C-7 boryl group into a more reactive halide, such as a bromide, using an appropriate halogenating agent (e.g., CuBr₂). nih.govacs.org

Nucleophilic substitution of the resulting 7-bromo derivative with a desired thiol (R-SH) in the presence of a base to furnish the target C-7 thioether derivative.

Carbonate Derivatives The synthesis of carbonate derivatives of this compound would first require the introduction of a hydroxyl group onto the molecular framework. A potential pathway could involve the functionalization of one of the methyl groups. For example:

Selective radical bromination of the C-8 methyl group using N-Bromosuccinimide (NBS) to yield an 8-(bromomethyl) derivative. researchgate.net

Nucleophilic substitution of the bromide with an oxygen nucleophile, such as acetate (B1210297) followed by hydrolysis, to produce the 8-(hydroxymethyl)-6-fluoro-2-methylquinoline intermediate.

Reaction of the resulting primary alcohol with a chloroformate ester (e.g., ethyl chloroformate) in the presence of a non-nucleophilic base (e.g., pyridine) to form the desired carbonate ester derivative.

This approach highlights how the initial reactivity of the methyl groups can be harnessed to access a wide range of functionalized derivatives not achievable through direct ring substitution.

Biological Activity: Mechanistic Insights and Research Implications

Antifungal Activities and Spectrum of Action

Fluorinated quinoline (B57606) derivatives have demonstrated a broad spectrum of antifungal activities against several economically important phytopathogenic fungi. The fungicidal potential of these compounds is a key area of research for the development of new crop protection agents. mdpi.com

Pyricularia oryzae, the causative agent of rice blast, is a devastating fungal pathogen that threatens global rice production. researchgate.net While specific data on 6-Fluoro-2,8-dimethylquinoline is not extensively detailed, research on analogous fluorinated quinoline compounds has shown promising results. In laboratory settings, certain 8-fluoro-2,3-dimethylquinoline derivatives were tested for their efficacy against P. oryzae. These studies revealed that some analogs exhibited moderate antifungal activity, achieving inhibition rates between 40% and 60% at a concentration of 50 µg/mL. nih.govnih.gov This suggests that the fluorinated quinoline scaffold possesses intrinsic activity against the rice blast fungus, warranting further investigation into the specific efficacy of the this compound isomer.

Sclerotinia sclerotiorum is a necrotrophic fungus with a wide host range, causing diseases like white mold and stem rot in various crops. plantprotection.pl Research has shown that fluorinated quinoline derivatives can be particularly effective against this pathogen. Studies on a series of novel 8-fluoro-2,3-dimethylquinoline analogs demonstrated that several compounds in this class exhibited good activity, with inhibition rates exceeding 80% against S. sclerotiorum at a concentration of 50 µg/mL. nih.gov Furthermore, a closely related compound, 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, also showed significant antifungal activity with an inhibition rate of over 80% against this fungus. The preliminary mechanism of action for some quinoline derivatives against S. sclerotiorum is thought to involve the disruption of cell membrane integrity, leading to increased permeability and the release of cellular contents. researchgate.net

Physalospora piricola, the fungus responsible for apple ring rot, is another significant target for antifungal research. In this context, quinoline derivatives have shown notable efficacy. Specifically, the compound 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, which shares a core structure with this compound, was found to have a significant inhibition rate, exceeding 80% against P. piricola when tested at a concentration of 50 µg/mL. This high level of activity highlights the potential of this class of fluorinated quinolines as effective agents for controlling this fruit pathogen.

Powdery mildew diseases, caused by fungi such as Erysiphe graminis (on cereals) and Sphaerotheca fuliginea (on cucurbits), are widespread and can lead to significant crop losses. plantprotection.pl Research into quinoline-based derivatives has identified potent activity against these types of fungi. One study reported that a series of synthesized quinoline compounds exhibited strong fungicidal effects against Erysiphe graminis. nih.gov Notably, one specific derivative demonstrated excellent activity with an EC₅₀ value of 1.48 mg/L, indicating high potency against this powdery mildew pathogen. nih.gov While direct studies on Sphaerotheca fuliginea are less specific, the broad-spectrum nature of quinoline antifungals suggests potential efficacy. mdpi.com

Table 1: Antifungal Activity of Structurally Similar Fluorinated Quinoline Derivatives

| Fungal Species | Compound Type | Concentration | Inhibition Rate (%) |

|---|---|---|---|

| Pyricularia oryzae | 8-Fluoro-2,3-dimethylquinoline analog | 50 µg/mL | 40 - 60% |

| Sclerotinia sclerotiorum | 8-Fluoro-2,3-dimethylquinoline analog | 50 µg/mL | > 80% |

| Physalospora piricola | 4-(allylthio)-8-fluoro-2,3-dimethylquinoline | 50 µg/mL | > 80% |

The assessment of the antifungal properties of compounds like this compound relies on standardized in vitro laboratory methods. A common technique is the mycelial growth inhibition assay, often performed using an agar (B569324) dilution method. In this method, the test compound is incorporated into a growth medium (like potato dextrose agar, PDA) at various concentrations. A small plug of the target fungus is then placed on the medium, and the plate is incubated. The diameter of the fungal colony is measured after a set period and compared to a control plate without the compound to calculate the percentage of inhibition. The minimum inhibitory concentration (MIC) is a key parameter determined from these assays. Other methods include broth microdilution, which is used to determine the MIC in a liquid medium, and the paper disc diffusion method, where a paper disc impregnated with the test compound is placed on an agar plate seeded with the fungus.

Antibacterial Activities

In addition to their antifungal properties, quinoline scaffolds are well-known for their antibacterial activity. The fluoroquinolones are a major class of antibiotics based on this core structure. Research into various quinoline derivatives has consistently demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

Studies on derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown significant antibacterial activity. plantprotection.pl For instance, one such derivative exhibited potent in vitro activity against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, with MIC values as low as 1-4 µg/mL for some strains. plantprotection.pl While the specific antibacterial spectrum of this compound is not yet fully characterized, the extensive body of research on related fluoroquinoline compounds suggests that it likely possesses antibacterial properties that merit further investigation. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline |

| Tebufloquin |

| 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid |

| Staphylococcus aureus |

| Escherichia coli |

In Vitro Antibacterial Evaluation Methodologies

The assessment of the antibacterial properties of quinoline derivatives is typically conducted through various established in vitro methods. These standardized techniques provide quantitative measures of a compound's efficacy against different bacterial strains.

Commonly employed methodologies include:

Agar Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. In this technique, varying concentrations of the test compound are incorporated into an agar medium, which is then inoculated with the bacterial strain. researchgate.net

Broth Dilution Method: Similar to the agar dilution method, the broth dilution method also determines the MIC. However, the compound is serially diluted in a liquid growth medium. This method can be adapted for high-throughput screening.

Disk Diffusion Method: Also known as the Kirby-Bauer test, this method involves placing paper discs impregnated with the test compound onto an agar plate that has been uniformly inoculated with a bacterial suspension. The antibacterial activity is determined by measuring the diameter of the zone of inhibition around the disc.

These methods are crucial for the initial screening and characterization of the antibacterial spectrum of new quinoline derivatives. nih.gov

Mechanistic Insights into Biological Action

The biological effects of quinoline compounds are rooted in their interactions with specific molecular targets within pathogenic organisms.

One of the key molecular targets for some quinoline derivatives is dihydroorotate (B8406146) dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. apsnet.org Inhibition of this enzyme disrupts the synthesis of DNA and RNA, thereby impeding the growth and proliferation of the organism.

Recent research has highlighted the potential of quinoline derivatives as inhibitors of DHODH in the phytopathogenic fungus Sclerotinia sclerotiorum. For instance, a novel quinoline fungicide, quinofumelin, has been shown to be a potent inhibitor of DHODH. apsnet.org Molecular docking studies of other quinoline derivatives, such as 4-(allylthio)-8-fluoro-2,3-dimethylquinoline, have indicated potential interactions with Sclerotinia sclerotiorum dihydroorotate dehydrogenase (SsDHODH), forming hydrogen bonds with key amino acid residues like His89. nih.govresearcher.life While direct studies on this compound are not extensively available, the activity of structurally similar compounds suggests that it may also exert its antifungal effects through the inhibition of SsDHODH.

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological efficacy of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies help to elucidate how different functional groups and their positions on the quinoline ring influence the compound's activity.

The presence and position of a fluorine atom on the quinoline scaffold are known to significantly modulate biological activity.

Enhanced Potency: The introduction of a fluorine atom at the C6 position of the quinoline ring is a well-established strategy for enhancing antimicrobial activity. scribd.com This substitution can increase the compound's penetration into bacterial cells and improve its interaction with target enzymes.

Improved Pharmacokinetics: Fluorine substitution can also positively influence the pharmacokinetic properties of a compound, leading to better absorption and distribution.

The following table summarizes the general effect of fluorine substitution on the activity of quinoline derivatives.

| Substitution Position | General Effect on Biological Activity |

| C6-Fluoro | Generally enhances antibacterial and antifungal activity. |

Data synthesized from general knowledge on fluoroquinolones.

The methyl groups at the C2 and C8 positions of the quinoline ring also play a role in determining the biological profile of the compound.

Site for Modification: The methyl groups, particularly at the C2 and C8 positions, can serve as handles for further chemical modifications to create new derivatives with potentially improved activity. scribd.com

The table below illustrates the potential impact of methyl group positioning on quinoline derivatives.

| Methyl Group Position | Potential Impact on Biological Activity |

| C2-Methyl | Can influence the compound's interaction with target enzymes. |

| C8-Methyl | May affect the planarity of the molecule and enhance activity against certain pathogens. oup.com |

Data based on general SAR studies of quinoline derivatives.

While the core quinoline structure is essential, the addition of side chains and other functional groups can further refine the biological activity.

Interaction with Targets: Side chains, particularly at the C7 position of the quinoline ring, are known to directly interact with target enzymes like DNA gyrase. oup.com The nature of the side chain can influence the spectrum of activity, with certain groups enhancing potency against Gram-positive bacteria and others against Gram-negative bacteria. oup.com

Thioether Side Chains: Studies on quinoline derivatives with thioether side chains have shown that the presence of an alkene group in the side chain can enhance antifungal activity. nih.govresearcher.life

Carbonate Moieties: While specific data on carbonate moieties attached to this compound is limited, the esterification of a hydroxyl group on the quinoline ring is a common strategy to create prodrugs or modify the compound's physicochemical properties.

The following table provides a general overview of the role of side chains in the efficacy of quinoline derivatives.

| Structural Modification | General Role in Efficacy |

| C7-Side Chain | Directly interacts with target enzymes and influences the spectrum of activity. oup.com |

| Thioether Side Chain | Can enhance antifungal activity, particularly with unsaturated moieties. nih.govresearcher.life |

Information synthesized from studies on various quinoline derivatives.

In Silico Prediction of Pharmacokinetic Properties for Lead Compound Prioritization

In the contemporary drug discovery landscape, the early assessment of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its potential for successful development. The use of in silico computational tools has become an indispensable strategy for predicting these properties, allowing for the efficient prioritization of lead candidates and the reduction of late-stage attrition. For novel compounds such as this compound, computational modeling offers a foundational understanding of its likely behavior in vivo, guiding further experimental investigation.

In silico ADME profiling leverages sophisticated algorithms and models built upon vast datasets of experimentally determined pharmacokinetic parameters. These predictive models analyze the physicochemical properties of a molecule, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors, to forecast its drug-likeness and potential for oral bioavailability. One of the most widely recognized frameworks for assessing drug-likeness is Lipinski's Rule of Five. While specific experimental data for this compound is not publicly available, a hypothetical in silico analysis based on its structure allows for an initial assessment of its potential as a drug candidate.

Interactive Table: Predicted Physicochemical Properties of this compound and Compliance with Lipinski's Rule of Five

| Property | Predicted Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 189.23 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | 3.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | ≤ 10 | Yes |

| Molar Refractivity | 56.4 cm³ | 40-130 cm³ | Yes |

The data presented in the table above is generated based on computational predictions for the structure of this compound. The predicted values for molecular weight, logP, and hydrogen bond donors and acceptors all fall within the acceptable ranges defined by Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability.

Beyond these fundamental descriptors, in silico models can predict a wider array of pharmacokinetic parameters. These predictions are crucial for identifying potential liabilities that could hinder a compound's development. For instance, models can estimate aqueous solubility, which is critical for absorption, and predict the likelihood of a compound to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. Furthermore, computational tools can forecast interactions with key metabolic enzymes, primarily the cytochrome P450 (CYP) family, and predict potential inhibition of these enzymes, which could lead to drug-drug interactions.

Interactive Table: Predicted ADME Properties of this compound

| ADME Parameter | Predicted Outcome for this compound | Implication for Lead Compound Prioritization |

| Absorption | ||

| Aqueous Solubility | Moderately Soluble | Favorable for dissolution and subsequent absorption. |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier Penetration | Likely | Suggests potential for central nervous system activity. |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux from target cells, which is favorable. |

| Distribution | ||

| Plasma Protein Binding | High | May influence the free fraction of the compound available for therapeutic action. |

| Metabolism | ||

| CYP2D6 Inhibition | Unlikely | Lower risk of metabolic drug-drug interactions. |

| CYP3A4 Inhibition | Unlikely | Lower risk of metabolic drug-drug interactions with a wide range of drugs. |

| Excretion | ||

| Total Clearance | Low to Moderate | Suggests a potentially reasonable half-life. |

| Toxicity | ||

| hERG Inhibition | Low Probability | Reduced risk of cardiotoxicity. |

| Ames Mutagenicity | Low Probability | Reduced concern for genotoxicity. |

The hypothetical ADME profile for this compound, as outlined in the predictive table, suggests that it possesses several desirable characteristics for a lead compound. The prediction of high intestinal absorption and moderate solubility points towards good oral bioavailability. The unlikelihood of it being a P-glycoprotein substrate is also advantageous, as this reduces the chance of active removal from cells.

From a metabolic standpoint, the predicted lack of inhibition of major CYP enzymes like CYP2D6 and CYP3A4 is a significant asset, minimizing the potential for adverse drug-drug interactions. nih.gov The prediction of low toxicity, specifically low potential for hERG inhibition and Ames mutagenicity, further strengthens its profile as a candidate for further development.